Sucralose-d6

Description

Properties

IUPAC Name |

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-GCUTWYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339960 | |

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459161-55-7 | |

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Sucralose-d6 and its chemical structure?

An In-depth Technical Guide to Sucralose-d6

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of sucralose, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a stable, isotopically labeled form of sucralose, a widely used non-nutritive artificial sweetener.[1][2][3][4] In this molecule, six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for the precise quantification of sucralose in various matrices, including environmental samples and food products.[2] The use of deuterated standards is crucial for correcting matrix effects in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Chemical Structure and Properties

This compound is structurally identical to sucralose, with the exception of the six deuterium atoms. The formal chemical name is 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-1,1,6,6-d4 4-chloro-4-deoxy-α-D-galactopyranoside-6,6-C-d2.

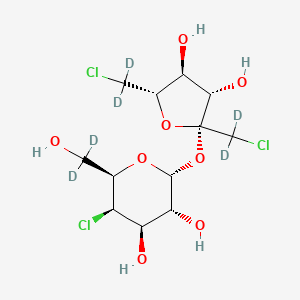

Chemical Structure Visualization

The chemical structure of this compound, indicating the positions of the deuterium atoms, is presented below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1459161-55-7 | |

| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ | |

| Molecular Weight | 403.67 g/mol | |

| Appearance | Solid | |

| Melting Point | 75-79°C | |

| Solubility | Slightly soluble in methanol and water. | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Synthesis and Manufacturing

The synthesis of sucralose generally involves the selective chlorination of sucrose. A common route begins with the formation of sucrose-6-acetate, a key intermediate. This is followed by chlorination and then deacetylation to yield sucralose.

For the synthesis of this compound, deuterated reagents are introduced during the synthetic process. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the deuterium labels are incorporated at specific positions that are not readily exchanged under typical environmental or physiological conditions.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of sucralose by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in environmental analysis for monitoring sucralose in water sources, as sucralose is considered a pollutant due to its persistence in wastewater.

Logical Workflow for Sucralose Quantification using this compound

The following diagram illustrates the typical workflow for quantifying sucralose in an environmental water sample using this compound as an internal standard.

Experimental Protocol: Quantification of Sucralose in Water Samples by LC-MS/MS

The following is a representative protocol for the determination of sucralose in water samples using this compound as an internal standard. This method is adapted from procedures described in the literature.

5.1. Materials and Reagents

-

Sucralose analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Water sample

5.2. Sample Preparation

-

Filter the water sample through a 0.45 µm filter.

-

To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of HPLC-grade water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

5.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Sucralose: Monitor appropriate precursor and product ion transitions.

-

This compound: Monitor the corresponding mass-shifted precursor and product ion transitions. In positive ion mode, sucralose is often detected as its sodium adduct [M+Na]⁺.

-

5.4. Data Analysis

-

Integrate the peak areas for both sucralose and this compound.

-

Calculate the ratio of the peak area of sucralose to the peak area of this compound.

-

Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of sucralose and a constant concentration of this compound.

-

Determine the concentration of sucralose in the sample by comparing its peak area ratio to the calibration curve.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of sucralose. Its use as an internal standard in mass spectrometry-based methods allows for the reliable determination of sucralose concentrations in complex matrices, which is crucial for environmental monitoring and food safety analysis. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize this compound in their analytical workflows.

References

Sucralose-d6 CAS number and molecular weight.

This document provides core technical specifications for the deuterated analog of sucralose, Sucralose-d6. It is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research applications. This compound is a useful isotopically labeled analog of sucralose, commonly used as an internal standard for quantification by mass spectrometry[1][2].

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for accurate compound identification, experimental design, and data analysis.

| Parameter | Value |

| CAS Number | 1459161-55-7[3][4][5] |

| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ |

| Molecular Weight | 403.66 - 403.7 g/mol |

Note: Minor variations in reported molecular weight are due to differences in calculation and rounding across suppliers.

Logical Relationship: From Sucralose to this compound

The following diagram illustrates the conceptual relationship between sucralose and its deuterated form, this compound. This relationship is fundamental to its application in analytical chemistry, where it serves as a stable isotope-labeled internal standard.

Caption: From Parent Compound to Analytical Standard.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Sucralose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated sucralose (sucralose-d6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled compound in their work. This guide covers key physicochemical characteristics, detailed experimental protocols for its analysis, and insights into its stability and biological interactions.

Physicochemical Properties

Deuterated sucralose, specifically this compound, is a stable isotope-labeled analog of sucralose where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable internal standard for the accurate quantification of sucralose in various matrices by mass spectrometry. While many of its properties are comparable to non-deuterated sucralose, the presence of deuterium can lead to subtle differences.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside-d6 | [1] |

| Synonyms | This compound, Trichlorosucrose-d6, E955-d6 | [1][2] |

| CAS Number | 1459161-55-7 | [1] |

| Chemical Formula | C₁₂H₁₃D₆Cl₃O₈ | [1] |

| Molecular Weight | 403.7 g/mol |

Physical Properties

Quantitative data for some physical properties of deuterated sucralose are available, while others can be inferred to be very similar to those of its non-deuterated counterpart.

| Property | Deuterated Sucralose (this compound) | Non-deuterated Sucralose | Reference |

| Appearance | White to off-white solid | White crystalline powder | |

| Melting Point | 75-79 °C | 125 °C | |

| Solubility | Slightly soluble in methanol and water | 283 g/L in water at 20 °C | |

| pKa (Strongest Acidic) | Not experimentally determined; expected to be very similar to sucralose | ~12.52 |

The kinetic isotope effect (KIE) suggests that the substitution of hydrogen with deuterium can slightly alter reaction rates and equilibrium constants, which could theoretically lead to a minor difference in the pKa value. However, for a molecule like sucralose where the deuteriums are on carbon atoms not directly involved in the acidic hydroxyl groups, this effect on pKa is expected to be negligible.

Isotopic Purity

Deuterated sucralose intended for use as an internal standard must have high isotopic purity to ensure accurate quantification.

| Parameter | Specification | Reference |

| Deuterated Forms | ≥99% (d₁-d₆) | |

| Overall Purity (HPLC) | >95% |

Experimental Protocols

Detailed methodologies are crucial for the effective use of deuterated sucralose in a laboratory setting. The following sections provide representative protocols for its synthesis and analysis.

Synthesis of Deuterated Sucralose (Representative Protocol)

While specific proprietary methods for the synthesis of this compound are not publicly available, a general multi-step chemical synthesis approach starting from deuterated sucrose or introducing deuterium at a key step can be outlined based on the known synthesis of sucralose.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Selective Protection: Start with commercially available deuterated sucrose. Selectively protect the primary hydroxyl groups that are not to be chlorinated using a suitable protecting group (e.g., trityl chloride). This is followed by peracetylation of the remaining hydroxyl groups with acetic anhydride.

-

Deprotection: Selectively remove the initial protecting groups (e.g., trityl groups) to expose the primary hydroxyls for chlorination.

-

Chlorination: The partially protected deuterated sucrose is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in a suitable solvent like dimethylformamide (DMF). This step replaces the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms.

-

Final Deprotection: The remaining protecting groups (e.g., acetyl groups) are removed by hydrolysis, typically under basic conditions using sodium methoxide in methanol, to yield crude deuterated sucralose.

-

Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity this compound.

Quantification of Sucralose using Deuterated Sucralose by LC-MS/MS

Deuterated sucralose is predominantly used as an internal standard for the quantification of sucralose in various samples, including environmental and biological matrices.

Workflow for LC-MS/MS Quantification:

Caption: Workflow for the quantification of sucralose using this compound by LC-MS/MS.

Methodology:

-

Sample Preparation: A known amount of this compound internal standard is spiked into the sample (e.g., water sample, plasma, urine).

-

Extraction: The sample is then subjected to a cleanup and concentration step, typically solid-phase extraction (SPE) using a suitable sorbent like Oasis HLB.

-

LC Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both sucralose and this compound.

-

Sucralose transitions: m/z 395.0 → 359.0 and 397.0 → 359.0

-

This compound transition: m/z 401.0 → 365.0 (representative, may vary with instrument)

-

-

Quantification: The concentration of sucralose in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sucralose and a constant concentration of this compound.

Analysis of Sucralose using Deuterated Sucralose by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sucralose and its deuterated internal standard require derivatization to increase their volatility.

Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of sucralose using a deuterated internal standard.

Methodology:

-

Sample Preparation and Derivatization: The sample is spiked with this compound. The hydroxyl groups of both sucralose and this compound are then derivatized, typically through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form their volatile trimethylsilyl (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to separate the analytes.

-

MS Detection: The separated compounds are detected by a mass spectrometer. Selected Ion Monitoring (SIM) is often used to monitor characteristic ions for both the derivatized sucralose and this compound.

-

Quantification: The concentration of sucralose is determined by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.

Stability

Sucralose is known for its exceptional stability under a wide range of temperatures and pH conditions, which contributes to its widespread use in food and beverage products. Deuterated sucralose is also highly stable, a prerequisite for its use as a reliable internal standard.

-

Thermal Stability: Sucralose is stable to high temperatures, making it suitable for use in baked goods. Studies have shown it to be stable up to 119°C, with thermal decomposition occurring at higher temperatures. It is important to note that heating sucralose to very high temperatures (above 120°C) may lead to the formation of chlorinated organic compounds. One source indicates that this compound has a high resistance to degradation due to the strong carbon-oxygen bonds.

-

pH Stability: Sucralose exhibits excellent stability across a broad pH range, particularly in acidic conditions common in many beverages. This stability is expected to be maintained or even slightly enhanced in its deuterated form due to the kinetic isotope effect, which generally leads to stronger chemical bonds involving deuterium compared to hydrogen.

Biological Interactions and Signaling Pathways

While sucralose is not metabolized by the human body and is largely excreted unchanged, it is not biologically inert. It interacts with sweet taste receptors (T1R2/T1R3) not only on the tongue but also in other parts of the body, such as the gastrointestinal tract and pancreas. The signaling pathways activated by sucralose are the same as those for other sweet compounds.

Sucralose Signaling Pathway:

Caption: Simplified signaling pathway of sucralose via the sweet taste receptor.

Activation of the sweet taste receptor by sucralose initiates a G-protein coupled cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium, which activates the TRPM5 ion channel, leading to cell depolarization and subsequent downstream effects like neurotransmitter or hormone release (e.g., GLP-1 in the gut). It is presumed that deuterated sucralose interacts with these receptors in the same manner as its non-deuterated counterpart.

Applications in Research and Drug Development

The primary application of deuterated sucralose is as an internal standard for the accurate and precise quantification of sucralose in various analytical methods, including:

-

Environmental Monitoring: Tracking the presence and fate of sucralose as an environmental contaminant in water sources.

-

Food and Beverage Analysis: Ensuring quality control and regulatory compliance for products containing sucralose.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of sucralose in biological systems.

-

Metabolomics Research: As a tool to study the impact of sucralose on metabolic pathways.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical data.

References

Sucralose-d6 stability in different solvents and pH conditions.

Introduction

Sucralose-d6 is the deuterated analog of sucralose, a widely used artificial sweetener. In scientific research, particularly in analytical and drug development fields, this compound serves as a critical internal standard for the highly accurate quantification of sucralose in various matrices using mass spectrometry-based methods.[1][2] Its structural similarity and mass difference to the non-labeled compound make it an ideal tool for correcting for variations in sample preparation and instrument response. Understanding the stability of this compound in different solvents and under various pH conditions is paramount to ensuring the integrity and accuracy of experimental results.

This technical guide provides a comprehensive overview of the stability of this compound, drawing upon the extensive stability data available for its non-labeled counterpart, sucralose, and incorporating considerations for the impact of isotopic labeling.

General Stability Profile

The stability of this compound is intrinsically linked to the stability of sucralose. The substitution of six hydrogen atoms with deuterium atoms does not significantly alter the fundamental chemical properties of the molecule. Therefore, the stability profile of sucralose provides a strong and reliable proxy for the behavior of this compound under various conditions.

pH Stability

Sucralose is known to be remarkably stable in acidic and neutral environments, which is a key attribute for its use in a wide range of food and beverage products.[3] Studies on sucralose have shown that it exhibits excellent stability in the pH range of 3 to 7, with minimal degradation observed even over extended storage periods.[4] However, under strongly alkaline conditions (pH > 10) and at elevated temperatures, sucralose can undergo hydrolysis.[5] One study investigated the photodegradation of sucralose in an alkaline medium of pH 12, which involved an initial hydrolysis step.

Solvent and Temperature Stability

Sucralose is soluble in a variety of common solvents, including water, methanol, and ethanol. It is generally stable in these solvents under typical laboratory conditions. However, temperature is a critical factor influencing its stability. Thermal degradation of sucralose has been observed at temperatures above 119°C, with decomposition becoming more significant at higher temperatures. This degradation can lead to the formation of chlorinated byproducts. It is important to note that for most analytical applications where this compound is used as an internal standard, the exposure to high temperatures is minimal and brief. A manufacturer of this compound specifies a shelf life of at least four years when stored at -20°C.

Quantitative Stability Data for Sucralose

The following tables summarize the available quantitative data on the stability of unlabeled sucralose under various conditions. This data serves as a strong indicator of the expected stability of this compound.

Table 1: Stability of Sucralose in Aqueous Solutions at Different pH Values

| pH | Temperature (°C) | Duration | Sucralose Loss (%) | Reference |

| 2.7 | 20-80 | 9 months | Not significant | |

| 3.0 | 20-80 | 9 months | Not significant | |

| 5.1 | 36 | 4 hours | 78.2 (yield of sucralose from sucralose-6-acetate hydrolysis) | |

| 7.1 | 36 | 4 hours | 23.9 (yield of sucralose from sucralose-6-acetate hydrolysis) | |

| 12 | Not specified | Not specified | Undergoes hydrolysis and photodegradation |

Table 2: Thermal Stability of Sucralose

| Temperature (°C) | Observation | Reference |

| 119 | Onset of thermal decomposition | |

| 128-131 | Endothermic peak corresponding to decomposition | |

| >140 | Darkening of the sample, indicating decomposition |

Experimental Protocols for Stability Assessment

A generalized experimental protocol for evaluating the stability of this compound in different solvents and pH conditions is outlined below. This protocol is based on established methods for studying the stability of chemical compounds.

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or water) at a known concentration.

-

From the stock solution, prepare working solutions in the desired solvents (e.g., water, acetonitrile, methanol-water mixtures) and at various pH values using appropriate buffers.

Incubation Conditions:

-

Aliquots of the working solutions are incubated under controlled conditions of temperature and light.

-

For pH stability, solutions are incubated at different pH values (e.g., 2, 4, 7, 9, 12).

-

For temperature stability, solutions are stored at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

For photostability, solutions are exposed to a controlled light source (e.g., UV or fluorescent light) while a control set is kept in the dark.

Sample Analysis:

-

At specified time points, aliquots are withdrawn from the incubated solutions.

-

The concentration of the remaining this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

The formation of any degradation products can also be monitored.

Data Analysis:

-

The percentage of this compound remaining at each time point is calculated relative to the initial concentration.

-

The degradation kinetics (e.g., first-order or zero-order) and the half-life of this compound under each condition can be determined.

Considerations for the Stability of this compound

While the stability of sucralose is an excellent proxy, there are specific considerations for its deuterated analog.

Kinetic Isotope Effect

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of chemical reactions that involve the cleavage of this bond. In the case of this compound, this could theoretically result in slightly enhanced stability compared to sucralose, particularly in reactions where C-H bond cleavage is the rate-determining step. However, for the typical degradation pathways of sucralose, such as hydrolysis of the glycosidic bond, the kinetic isotope effect is expected to be minimal and not practically significant under normal analytical conditions.

Potential for Deuterium Exchange

In highly acidic or basic solutions, there is a theoretical possibility of deuterium-hydrogen (D-H) exchange, where the deuterium atoms on the this compound molecule could be replaced by hydrogen atoms from the solvent. However, the deuterium atoms in this compound are attached to carbon atoms that are not readily exchangeable under typical analytical conditions. Significant exchange would likely require extreme pH values and elevated temperatures over prolonged periods. For most applications, the isotopic purity of this compound is expected to remain stable.

Visualizations

Logical Workflow for Stability Testing

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sucralose-d6 Reference Standards for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Sucralose-d6, a deuterated internal standard essential for the accurate quantification of sucralose in various matrices. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for sucralose determination.

Introduction to this compound

This compound is a stable isotope-labeled version of sucralose, a widely used artificial sweetener. The inclusion of six deuterium atoms (d6) in its structure makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of sucralose.[3]

Manufacturers and Availability

A number of reputable suppliers offer this compound reference standards. The availability, purity, and format may vary between suppliers. Researchers should consult the respective company's certificate of analysis for detailed specifications.

| Manufacturer/Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |

| LGC Standards | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.66 | >95% (HPLC) | 1 mg, 10 mg |

| Biosynth | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.7 | Not Specified | 0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg |

| Cayman Chemical | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.7 | ≥99% deuterated forms (d₁-d₆) | 1 mg |

| Santa Cruz Biotechnology | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.67 | Not Specified | Contact for details |

| MyBioSource | 1459161-55-7 | Not Specified | Not Specified | >98% isotopic purity | 1 mg, 5x1 mg |

Experimental Protocols

The following protocols are synthesized from established analytical methods for the quantification of sucralose using this compound as an internal standard.[4][5]

Quantification of Sucralose in Food and Beverage Samples using LC-MS/MS

This method is suitable for the determination of sucralose in various food matrices.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Sucralose analytical standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2. Sample Preparation

-

Extraction: Homogenize solid samples. Extract a known weight of the sample with water or a methanol-water mixture. For liquid samples, use a known volume directly.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample extract.

-

Cleanup (if necessary): For complex matrices, a cleanup step using SPE cartridges may be required to remove interfering substances.

-

Dilution: Dilute the final extract with the initial mobile phase to a concentration within the calibration range.

3.1.3. LC-MS/MS Conditions

-

LC Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water is typically employed.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for sucralose analysis.

-

MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both sucralose and this compound. A common transition for this compound is m/z 403 > 367.

3.1.4. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of sucralose and a fixed concentration of this compound. Generate a calibration curve by plotting the ratio of the peak area of sucralose to the peak area of this compound against the concentration of sucralose. The concentration of sucralose in the samples can then be determined from this curve.

Visualizations

Experimental Workflow for Sucralose Quantification

The following diagram illustrates the typical workflow for the quantification of sucralose in a sample using this compound as an internal standard.

Caption: Workflow for sucralose quantification using an internal standard.

Logical Relationship in Internal Standard Method

This diagram illustrates the principle of using an internal standard for accurate quantification.

Caption: Principle of the internal standard method for quantification.

References

- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of sucralose in foods by liquid chromatography/tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrum Analysis of Sucralose-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sucralose-d6, a deuterated isotopologue of sucralose commonly utilized as an internal standard in quantitative analytical methods. This document details the mass spectral characteristics, fragmentation patterns, and relevant experimental protocols for the analysis of this compound by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a synthetic organochlorine sweetener containing six deuterium atoms, which makes it an ideal internal standard for the quantification of sucralose in various matrices.[1][2] Its chemical formula is C₁₂H₁₃D₆Cl₃O₈ and it has a molecular weight of approximately 403.7 g/mol .[1] The use of a deuterated standard like this compound is crucial for achieving precise and accurate quantification, as it compensates for matrix effects and variations in sample processing.[3][4]

Mass Spectrometric Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is dependent on the ionization technique employed. Below are the key mass-to-charge ratios (m/z) observed in different analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to GC-MS analysis, sucralose and this compound are typically derivatized, often through silylation to increase their volatility. The trimethylsilyl (TMS) ether of this compound undergoes fragmentation upon electron ionization.

Table 1: Key m/z Ions for Silylated this compound in GC-MS

| Ion Description | m/z Value |

| Base Ion | 312 |

| Qualifier Ion | 347 |

| Other Significant Ions | 211 |

Source: ResearchGate

The fragmentation of the silylated this compound is distinct from its non-deuterated counterpart, with key fragments showing a mass shift corresponding to the deuterium labeling. For instance, the base ion for silylated sucralose is m/z 308, while for the d6 variant, it is m/z 312.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of sucralose and this compound, often without the need for derivatization. Analysis can be performed in both positive and negative ionization modes.

In negative electrospray ionization (ESI), this compound typically forms a deprotonated molecule [M-H]⁻.

Table 2: Precursor and Product Ions for this compound in Negative Ion Mode LC-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) |

| 403.1 | 366.6 |

Source: National Institutes of Health

Another study identified the precursor ion for the internal standard at m/z 403, which fragments to m/z 367.

In positive ESI mode, sucralose and its deuterated analog tend to form sodium adducts [M+Na]⁺ rather than protonated molecules [M+H]⁺.

The fragmentation of the non-deuterated sucralose sodium adduct [M+Na]⁺ at m/z 419.0038 yields characteristic product ions at m/z 221.0187 and m/z 238.9848. While specific fragmentation data for the this compound sodium adduct was not explicitly detailed in the search results, a similar fragmentation pattern with a corresponding mass shift due to the deuterium atoms is expected.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound based on common practices found in the literature.

Sample Preparation for LC-MS/MS Analysis of Aqueous Samples

This protocol is a general guide for the analysis of sucralose in water samples using this compound as an internal standard.

-

Spiking: Fortify water samples with a known concentration of this compound solution. For instance, add 10 μL of a 500 ng/mL this compound solution to 10.5 mL of the water sample.

-

Mixing: Thoroughly mix the sample to ensure homogeneity.

-

Direct Injection: The sample is now ready for direct injection into the LC-MS/MS system.

GC-MS Analysis with Silylation

This protocol outlines the derivatization of sucralose and this compound for GC-MS analysis.

-

Sample Preparation: Dissolve the sample containing sucralose and spike with this compound internal standard.

-

Purification: Perform a solid-phase extraction (SPE) for sample cleanup if necessary.

-

Derivatization: Convert sucralose and this compound to their trimethylsilyl (TMS) ethers. This is typically done by reacting the sample with a silylating agent.

-

Analysis: The derivatized sample is then analyzed by GC-MS. The deuterated internal standard indicates that sucralose is derivatized at all five hydroxyl positions with TMS groups.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for quantitative analysis of sucralose using this compound by LC-MS/MS.

Fragmentation Pathway of this compound in Negative Ion Mode

Caption: Proposed fragmentation of this compound in negative ESI mode for LC-MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary research applications of Sucralose-d6, a deuterated stable isotope of sucralose. Its principal role as an internal standard in analytical chemistry is explored in detail, with a focus on its application in environmental monitoring, food and beverage analysis, and pharmacokinetic studies. This document serves as a resource for researchers employing this compound to achieve accurate and precise quantification of sucralose in various matrices.

Introduction to this compound

This compound is a synthetic, non-caloric artificial sweetener in which six hydrogen atoms have been replaced by deuterium.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis of sucralose using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision in analytical measurements.

Primary Research Application: Internal Standard for Sucralose Quantification

The predominant research application of this compound is as an internal standard for the accurate quantification of sucralose in a variety of complex matrices. Due to the widespread use of sucralose in consumer products and its persistence in the environment, precise measurement is critical for environmental science, food safety, and human health research.

Environmental Analysis

Sucralose is recognized as a persistent environmental pollutant and an indicator of anthropogenic wastewater contamination. Consequently, its accurate quantification in environmental samples such as surface water, groundwater, and wastewater is of significant interest. This compound is instrumental in these analyses to mitigate matrix effects that are often encountered in complex environmental samples.

Food and Beverage Analysis

Regulatory bodies and quality control laboratories require reliable methods for the determination of sucralose in food and beverage products to ensure compliance with labeling regulations and to monitor dietary intake. The use of this compound as an internal standard in these analyses helps to overcome the challenges posed by diverse and often complex food matrices.

Pharmacokinetic and Metabolism Studies

Although sucralose is largely unmetabolized in humans, a small fraction is absorbed and excreted. Furthermore, recent research has focused on the metabolic fate of sucralose and the potential formation of minor metabolites, such as sucralose-6-acetate. While radiolabeled compounds like 14C-sucralose have traditionally been used in pharmacokinetic studies, the use of this compound as an internal standard in LC-MS/MS-based methods for quantifying sucralose in biological matrices (e.g., plasma, urine, breast milk) offers a non-radioactive and highly specific alternative for such investigations.

Analytical Methodologies and Quantitative Data

A variety of analytical methods have been developed and validated for the quantification of sucralose utilizing this compound as an internal standard. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of sucralose due to its high sensitivity and selectivity. Both positive and negative electrospray ionization (ESI) modes can be employed, with negative mode often being preferred. Atmospheric pressure chemical ionization (APCI) has also been shown to be effective.

Table 1: Quantitative Data for Sucralose Quantification using LC-MS/MS with this compound Internal Standard

| Matrix | Method | Ionization Mode | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |

| Deionized Water | Online SPE-LC-MS/MS | APCI (-) | 4.5 ng/L (MDL) | - | - | 10 - 2000 ng/L | |

| Drinking Water | Online SPE-LC-MS/MS | APCI (-) | 8.5 ng/L (MDL) | - | - | 10 - 2000 ng/L | |

| Reclaimed Water | Online SPE-LC-MS/MS | APCI (-) | 45 ng/L (MDL) | - | - | 10 - 2000 ng/L | |

| Environmental Water | LC-MS/MS | ESI (+) | 15 ng/L (LOD) | - | - | - | |

| Environmental Water | LC/Q-TOF-MS | ESI (+) | 400 ng/L (LOD) | - | - | - | |

| Human Plasma | LC-MS/MS | ESI (-) | - | 10 ng/mL | - | 10 - 500 ng/mL | |

| Human Breast Milk | LC-MS/MS | ESI (-) | - | 10 ng/mL | - | 10 - 500 ng/mL | |

| Various Foods | LC-MS/MS | ESI (-) | - | 0.5 - 2.5 µg/g | 88.1 - 98.5 | - |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Sucralose and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Reference |

| Sucralose | 395.1 | 359.1 | 10 | ESI (-) | |

| This compound | 403.1 | 366.6 | 10 | ESI (-) | |

| Sucralose | 397 | 361 | 13 | APCI (-) | |

| Sucralose | 397 | 359 | 12 | APCI (-) | |

| This compound | 403 | 367 | 12 | APCI (-) | |

| This compound | 403 | 365 | 15 | APCI (-) | |

| Sucralose | 395 | 359 | - | ESI (-) | |

| Sucralose | 397 | 359 | - | ESI (-) | |

| Sucralose | 397 | 361 | - | ESI (-) | |

| This compound | 403 | 367 | - | ESI (-) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sucralose requires a derivatization step, typically silylation, to increase its volatility. This method, coupled with the use of this compound as an internal standard, provides a robust alternative to LC-MS/MS, particularly for environmental samples.

Table 3: Quantitative Data for Sucralose Quantification using GC-MS with this compound Internal Standard

| Matrix | Method | Derivatization | Method Detection Limit (MDL) | Reference |

| Groundwater | GC-MS | Silylation (TMS) | 21.8 ng/L | |

| Food (Splenda) | GC-MS | Silylation (TMS) | 0.25 ng (on column) |

Experimental Protocols

LC-MS/MS Analysis of Sucralose in Water Samples (Online SPE)

This protocol is based on the method described by Batchu et al. (2013).

-

Sample Preparation:

-

To 10.5 mL of the water sample, add 10 µL of a 500 ng/mL this compound internal standard solution.

-

-

Online Solid Phase Extraction (SPE):

-

Inject 10.0 mL of the prepared sample into a 10.0 mL loop.

-

Load the sample onto an SPE column using a loading pump at a flow rate of 2 mL/min.

-

Wash the SPE column to remove interferences.

-

Elute the analytes from the SPE column onto the analytical column.

-

-

Liquid Chromatography (LC):

-

Analytical Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol and water with additives like formic acid or ammonium acetate.

-

Flow Rate: A typical flow rate for analytical separation.

-

-

Mass Spectrometry (MS):

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

-

MS Parameters:

-

APCI Vaporizer Temperature: 350°C

-

Capillary Temperature: 300°C

-

Discharge Current: 5 µA

-

Sheath Gas (N2) Flow Rate: 35 arbitrary units

-

Auxiliary Gas (N2) Flow Rate: 10 arbitrary units

-

Collision Gas (Ar) Pressure: 1.5 mTorr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

-

-

Quantification:

-

Construct an 8-point calibration curve by spiking varying concentrations of sucralose (10 ng/L to 2000 ng/L) into LC/MS grade water.

-

Calculate the relative response ratio (area of sucralose / area of this compound).

-

Determine the concentration of sucralose in the samples from the calibration curve.

-

GC-MS Analysis of Sucralose in Groundwater (Silylation)

This protocol is based on the method described by Ballesteros-Varela et al. (2020).

-

Sample Preparation and Derivatization:

-

Spike the groundwater sample with a known amount of this compound internal standard.

-

Perform a solid-phase extraction to concentrate the analytes.

-

Evaporate the extract to dryness.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried residue and heat to form the trimethylsilyl (TMS) derivatives of sucralose and this compound.

-

-

Gas Chromatography (GC):

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI).

-

Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor characteristic ions of the TMS-derivatized sucralose and this compound.

-

-

Quantification:

-

Prepare calibration standards of sucralose and this compound and derivatize them in the same manner as the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

-

Calculate the concentration of sucralose in the groundwater samples.

-

Visualizations

Caption: Workflow for the analysis of sucralose in water using online SPE-LC-MS/MS.

Caption: Workflow for the analysis of sucralose in groundwater using GC-MS with silylation.

Caption: Principle of Isotope Dilution Mass Spectrometry for Sucralose Quantification.

Conclusion

This compound is an indispensable tool for researchers in environmental science, food chemistry, and pharmacology. Its use as an internal standard in mass spectrometry-based methods enables the accurate and precise quantification of sucralose in complex matrices. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for scientists and professionals in the field, facilitating robust and reliable analytical measurements. As research into the environmental fate and biological effects of sucralose continues, the role of this compound in generating high-quality analytical data will remain of paramount importance.

References

- 1. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sucralose metabolism and pharmacokinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Understanding Deuterium Isotope Effects in the Analysis of Sucralose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application and underlying principles of deuterium isotope effects in the quantitative analysis of sucralose. The use of deuterated sucralose, particularly sucralose-d6, as an internal standard is a critical component of robust analytical methodologies, ensuring accuracy and precision in complex matrices. This document details the mass spectrometric and chromatographic isotope effects, provides comprehensive experimental protocols, and presents key quantitative data for researchers in the field.

The Role of Isotope-Labeled Internal Standards in Sucralose Analysis

Sucralose (E955) is a high-intensity, non-nutritive artificial sweetener derived from sucrose.[1] Its widespread use in food, beverages, and pharmaceutical formulations necessitates sensitive and accurate analytical methods for quality control, environmental monitoring, and pharmacokinetic studies. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are preferred for their selectivity and sensitivity.[2][3]

However, complex sample matrices found in environmental water, food products, and biological fluids can introduce significant variability.[4][5] Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can drastically affect the accuracy of quantification. To correct for these variations, as well as for inconsistencies in sample preparation and injection volume, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analogue of sucralose, is the ideal internal standard for this purpose. An ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, ensuring that any experimental variability affects both the analyte and the standard equally.

Deuterium Isotope Effects in Mass Spectrometry

The primary and most predictable isotope effect is the mass difference between sucralose and its deuterated analogue. This mass shift is the foundation of the isotope dilution mass spectrometry method. By monitoring unique mass transitions for both the native analyte and the labeled standard, unambiguous quantification is possible.

Mass Spectra and Fragmentation

Sucralose analysis by mass spectrometry can be performed in both positive and negative ionization modes.

-

Positive Ion Mode: Sucralose typically forms a sodium adduct ([M+Na]⁺). MS/MS fragmentation of this precursor ion yields characteristic product ions.

-

Negative Ion Mode: In this mode, sucralose forms a deprotonated molecule ([M-H]⁻). This is often used in multi-residue methods and environmental analysis.

The substitution of six hydrogen atoms with deuterium in this compound results in a predictable mass increase of approximately 6 Daltons. This clear mass separation allows for the simultaneous detection of both compounds without cross-talk between the selected reaction monitoring (SRM) channels.

The fragmentation pathways for sucralose and this compound are illustrated below.

References

A Technical Guide to the Safe Handling of Sucralose-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for Sucralose-d6. Given that this compound is a deuterated analog of sucralose and is primarily used as an internal standard in analytical chemistry, extensive, independent toxicological data is not available. Therefore, this guide primarily relies on the well-established safety profile of unlabeled sucralose as a surrogate, with the clear stipulation that this information should be used as a guideline for handling this compound in a research setting.

Chemical and Physical Properties

This compound is a solid substance, slightly soluble in methanol and water. As a deuterated internal standard, its primary application is in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Property | Data |

| Chemical Name | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-d4 4-chloro-4-deoxy-α-D-galactopyranoside-d2 |

| Synonyms | SUC-d6, Trichlorosucrose-d6 |

| CAS Number | 1459161-55-7 |

| Molecular Formula | C₁₂H₁₃Cl₃D₆O₈ |

| Appearance | Solid |

| Melting Point | Approximately 130°C (with decomposition) |

| Solubility | Slightly soluble in methanol and water |

| Storage Temperature | -20°C |

Toxicological Data

No specific toxicological studies for this compound have been identified. The data presented below is for unlabeled sucralose and should be considered as a proxy for risk assessment in a laboratory setting. Sucralose is generally recognized as safe for human consumption and is not classified as a hazardous substance.

| Parameter | Value | Species |

| LD50 (Oral) | > 10 g/kg | Rat |

| LD50 (Oral) | > 16 g/kg | Mouse |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA | N/A |

Note: The high LD50 values indicate very low acute toxicity.

Recent studies have investigated the biological effects of sucralose and its metabolite, sucralose-6-acetate. Some in vitro studies on sucralose-6-acetate have suggested a potential for genotoxicity and impairment of intestinal barrier integrity. It is important to note that these findings are on a metabolite and may not directly translate to the toxicological profile of this compound under normal laboratory handling conditions.

Experimental Protocols

The toxicological data for sucralose has been established through a battery of standardized tests. Below are brief descriptions of the methodologies for key experiments.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines 420, 423, and 425)

The acute oral toxicity of a substance, which provides the LD50 value, is typically determined using one of three OECD (Organisation for Economic Co-operation and Development) guidelines. These methods are designed to use a minimal number of animals.

-

Principle: A single, high dose of the test substance is administered orally to a group of rodents (usually rats or mice). The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

General Procedure:

-

Healthy, young adult animals are selected and acclimatized to the laboratory conditions.

-

The test substance is administered by gavage in a suitable vehicle.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals.

-

Body weight is recorded weekly.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

-

The LD50 is calculated as the statistically derived single dose that can be expected to cause death in 50% of the animals.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in living animals.

-

Principle: The test substance is administered to the animal (usually a rodent). If the substance is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation), it can lead to the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow.

-

General Procedure:

-

The test substance is administered to the animals, typically in one or more doses.

-

At appropriate times after treatment, bone marrow is extracted from the femur or tibia.

-

The bone marrow cells are smeared onto microscope slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells).

-

A statistically significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

-

MultiFlow® Assay for Genotoxicity

The MultiFlow® assay is a high-throughput, in vitro method for assessing the genotoxic potential of a compound and its mode of action (clastogenic vs. aneugenic).

-

Principle: Human cells in culture are exposed to the test substance. The cells are then analyzed by flow cytometry for multiple biomarkers of genotoxicity.

-

General Procedure:

-

A human cell line (e.g., TK6) is cultured and exposed to a range of concentrations of the test substance.

-

After a set exposure time, the cells are stained with fluorescent antibodies against specific biomarkers, such as γH2AX (a marker of DNA double-strand breaks), phospho-histone H3 (a marker of mitotic cells), and p53 (a tumor suppressor protein).

-

The stained cells are analyzed using a flow cytometer to quantify the levels of each biomarker.

-

The pattern of biomarker expression helps to classify the compound as a clastogen, an aneugen, or non-genotoxic.

-

Signaling Pathway and Safe Handling Workflow

Sucralose Signaling Pathway

Sucralose is not significantly metabolized in the body. However, it can interact with the sweet taste receptors T1R2 and T1R3, which are G-protein coupled receptors found not only on the tongue but also in other tissues. The following diagram illustrates the known signaling pathway initiated by sucralose binding to these receptors.

Methodological & Application

Use of Sucralose-d6 as an internal standard in LC-MS/MS.

An Application Note and Protocol for the Use of Sucralose-d6 as an Internal Standard in LC-MS/MS

Introduction

Sucralose is a widely used, non-caloric artificial sweetener derived from sucrose. Due to its stability, it is not metabolized by the human body and is excreted unchanged.[1] Consequently, sucralose has become a ubiquitous environmental contaminant, frequently detected in wastewater, surface water, and even drinking water systems.[2][3] Accurate and precise quantification of sucralose in various matrices such as environmental samples, food products, and biological fluids is crucial for both environmental monitoring and clinical research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4] However, complex sample matrices can often lead to variations in analytical results due to matrix effects (ion suppression or enhancement) and inconsistencies during sample preparation. To correct for these variations, a suitable internal standard is essential.

This compound, a deuterium-labeled analog of sucralose, serves as an ideal internal standard for isotope dilution LC-MS/MS methods.[5] It shares nearly identical physicochemical properties with the target analyte (sucralose), ensuring it behaves similarly during extraction, chromatography, and ionization. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of sucralose in various matrices.

Analyte and Internal Standard Details

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sucralose | 56038-13-2 | C₁₂H₁₉Cl₃O₈ | 397.64 |

| This compound | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.67 |

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis. The protocols are generalized from several published methods and may require optimization for specific matrices or instrumentation.

Materials and Reagents

-

Sucralose analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (optional, for mobile phase modification)

-

Ammonium Acetate (optional, for mobile phase modification)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB) for sample cleanup if required

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of sucralose and 1 mg of this compound. Dissolve each in 1 mL of methanol to prepare individual primary stock solutions. Store at -20°C.

-

Intermediate Stock Solutions (1 µg/mL): Prepare intermediate stocks by diluting the primary stock solutions in a water-methanol (1:1, v/v) mixture.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the sucralose intermediate stock into a blank matrix extract. A typical calibration range is 10 ng/L to 2000 ng/L for water samples or 10 ng/mL to 500 ng/mL for biological samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL). This solution will be spiked into all calibration standards, quality controls, and unknown samples.

Sample Preparation

The goal of sample preparation is to extract sucralose and spike the internal standard as early as possible to account for any analyte loss.

Method A: For Water Samples (Drinking Water, Wastewater)

-

Collect 10 mL of the water sample.

-

Spike the sample with a known amount of this compound working solution (e.g., 10 µL of 500 ng/mL solution).

-

For complex matrices like wastewater, a cleanup step may be necessary. This can be achieved via solid-phase extraction (SPE) using Oasis HLB or C18 cartridges.

-

For cleaner samples, direct injection may be possible. An online SPE-LC-MS/MS method can also be employed for faster analysis.

Method B: For Biological Fluids (Plasma, Milk)

-

Take a 100 µL aliquot of the sample (e.g., plasma).

-

Add a protein precipitation agent (e.g., acetonitrile).

-

Vortex and centrifuge the sample for 10 minutes at 10,000 x g.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dry extract with 100 µL of 0.1% formic acid in water and add 20 µL of the this compound working solution.

-

Inject the reconstituted sample into the LC-MS/MS system.

Method C: For Beverages

-

For many beverage samples, a simple dilution is sufficient.

-

Perform a 500x dilution of the beverage sample with the initial mobile phase.

-

Spike the diluted sample with the this compound working solution before injection.

LC-MS/MS Method Parameters

The following tables summarize typical LC and MS parameters for the analysis of sucralose using this compound.

Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | Reversed-phase C18 or Polar-RP (e.g., Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient optimized for separation from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry (MS) Conditions

Analysis can be performed in either negative or positive electrospray ionization (ESI) mode. While negative mode is common, several studies have shown that positive mode (detecting the sodium adduct) can be up to 10 times more sensitive.

| Parameter | Typical Value |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative (-) or Positive (+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Table of MRM Transitions

| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sucralose | Negative | 395.1 | 359.1 | |

| This compound | Negative | 403.1 | 366.6 | |

| Sucralose | Negative | 395.0 | 35.0 (Cl⁻) | |

| This compound | Negative | 403.0 | 35.0 (Cl⁻) | |

| Sucralose | Positive | 419.0 ([M+Na]⁺) | 221.0 / 239.0 |

Data Presentation and Performance

The use of this compound as an internal standard significantly improves method performance. A calibration curve is constructed by plotting the peak area ratio (Sucralose/Sucralose-d6) against the concentration of sucralose.

Method Validation Summary

The following data, compiled from various studies, demonstrates the typical performance of methods using this compound.

| Parameter | Matrix | Typical Value | Reference |

| Linearity Range | Human Plasma | 10 - 500 ng/mL | |

| Linearity Range | Water | 10 - 2000 ng/L | |

| Accuracy | Human Plasma | Within ±15% | |

| Accuracy | Beverages | 72% - 114% | |

| Precision (%CV) | Human Plasma | ≤15% | |

| Precision (%CV) | Beverages | <13% | |

| Recovery | Food Samples | 88% - 98% | |

| Limit of Detection (LOD) | Water | 15 ng/L (Positive ESI) | |

| Method Detection Limit (MDL) | Drinking Water | 8.5 ng/L |

Visualizations

Experimental Workflow

Caption: General workflow for sucralose quantification using this compound.

Principle of Internal Standard Correction

Caption: How this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard is crucial for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of sucralose. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, particularly mitigating the significant matrix effects observed in environmental and biological samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement reliable isotope dilution methods for sucralose analysis across a wide range of applications.

References

Application Note and Protocol for the Quantification of Sucralose in Water Samples Using Isotope Dilution Mass Spectrometry

This document provides a detailed protocol for the quantification of sucralose in various water matrices, including drinking water, surface water, and wastewater. The method utilizes an isotope dilution technique with sucralose-d6 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive detection.

Introduction

Sucralose is a widely used artificial sweetener that is persistent in the environment due to its high stability and resistance to metabolic degradation.[1][2][3] Its presence in water bodies is an indicator of anthropogenic influence. Accurate quantification of sucralose is crucial for environmental monitoring and water quality assessment. This protocol describes a robust and sensitive method for the determination of sucralose in water samples using a deuterated internal standard, this compound, to compensate for matrix effects and variations in analytical response.[4][5] The use of this compound is critical for precise quantitation, especially in complex matrices like surface and wastewater.

Principle

This method employs solid-phase extraction (SPE) to concentrate sucralose from water samples and remove potential interferences. The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to the samples prior to extraction to serve as an internal standard. Quantification is achieved by measuring the ratio of the response of the native sucralose to that of the isotopically labeled internal standard. This isotope dilution approach ensures high accuracy and precision by correcting for losses during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Materials and Reagents

-

Standards:

-

Sucralose (analytical standard)

-

This compound (internal standard)

-

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Formic acid (LC-MS grade)

-

-

Solid-Phase Extraction (SPE):

-

Oasis HLB cartridges or equivalent polymeric reversed-phase sorbent

-

-

Other:

-

Glass fiber filters (for sample filtration)

-

Autosampler vials, caps, and septa

-

Experimental Protocol

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of sucralose and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration suitable for spiking into samples and calibration standards (e.g., 500 ng/mL).

-

Calibration Standards: Prepare a set of calibration standards by spiking blank water with known concentrations of sucralose and a constant concentration of the this compound internal standard. The concentration range should bracket the expected concentrations in the samples. An 8-point calibration curve from 10 ng/L to 2000 ng/L is a typical example.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection and Filtration: Collect water samples in clean glass bottles. If necessary, filter the samples through a glass fiber filter to remove suspended solids.

-

Spiking with Internal Standard: To a known volume of the water sample (e.g., 400 mL), add a precise volume of the this compound internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with ultrapure water to remove salts and other polar impurities.

-

Elution: Elute the retained sucralose and this compound from the cartridge with a suitable organic solvent, such as methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Alternatively, an online SPE-LC-MS/MS method can be employed for faster sample processing with smaller sample volumes (e.g., 10 mL).

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column suitable for the separation of polar compounds, such as a C18 or an organic acids column, is recommended.

-

Mobile Phase: A gradient elution with mobile phases consisting of ultrapure water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve chromatographic peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: A standard injection volume is 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes have been successfully applied for sucralose analysis. The positive ion mode, detecting the sodium adduct [M+Na]+, has been reported to be more sensitive. However, the negative ion mode, detecting the deprotonated molecule [M-H]-, is also widely used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both sucralose and this compound.

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 15 ng/L (LC-MS/MS, positive ion mode) | |

| Method Detection Limit (MDL) | 1.6 ng/L (in laboratory reagent water) | |

| 4.5 ng/L (in deionized water) | ||

| 8.5 ng/L (in drinking water) | ||

| 45 ng/L (in reclaimed water, 1:10 diluted) | ||

| 21.8 ng/L (GC-MS with derivatization) | ||

| Recovery | 85 ± 7% (absolute recovery) | |

| 62 ± 9% (SPE recovery at 1 µg/L) |

Mass Spectrometry Parameters (MRM Transitions)

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| Sucralose | Positive (ESI) | 419.0 ([M+Na]+) | 221.0, 239.0 | |

| Negative (ESI) | 395.0 ([M-H]-) | 359.0, 35.0 | ||

| Negative (ESI) | 397.0 ([M-H]-) | 35.0 (confirmation) | ||

| This compound | Negative (ESI) | 403.0 ([M-H]-) | 35.0 | |

| Negative (ESI) | 403.1 ([M-H]-) | 366.6 |

Experimental Workflow Diagram

Caption: Workflow for Sucralose Quantification in Water Samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. usgs.gov [usgs.gov]

- 3. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry [pubs.usgs.gov]

- 4. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Determination of Sucralose in Food and Beverages by LC-MS/MS with Sucralose-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralose is a widely used artificial sweetener in a variety of food and beverage products. Accurate quantification of sucralose is crucial for quality control, regulatory compliance, and research purposes. This application note provides a detailed protocol for the determination of sucralose in diverse food and beverage matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Sucralose-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Principle

This method employs a simple extraction procedure followed by analysis using a reversed-phase LC-MS/MS system. Samples are first homogenized and extracted. For clear liquid samples like beverages, a simple dilution is often sufficient.[3][4] For more complex solid or semi-solid food matrices, an extraction with a suitable solvent followed by a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering components.[1] The extracted sample, spiked with a known amount of this compound internal standard, is then injected into the LC-MS/MS system.